molecular formula C17H13NO3 B2786093 (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one CAS No. 159862-03-0

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one

Cat. No.: B2786093
CAS No.: 159862-03-0
M. Wt: 279.295
InChI Key: KQIKRDLGFQRRBF-UVTDQMKNSA-N
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Description

(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)indolin-2-one belongs to the indolin-2-one class, a scaffold renowned for its biological relevance, particularly in anticancer drug discovery . Its structure features a Z-configured α,β-unsaturated carbonyl system (Michael acceptor) linked to a 4-methoxyphenyl group. The compound’s synthesis typically involves aldol condensation of isatin derivatives with 4-methoxyacetophenone, followed by Z/E isomer separation .

Properties

IUPAC Name

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKRDLGFQRRBF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of 4-methoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Derivatization and Functionalization

The compound serves as a precursor for structure-activity relationship (SAR) studies in anticancer research. Modifications include:

  • Substitution on the indolinone ring : Introduction of halogen (Cl, F) or methoxy groups at positions 4 and 7 enhances antiproliferative activity .

  • Aryl group variations : Electron-donating groups (e.g., 4-methoxy) improve stability and binding affinity compared to electron-withdrawing substituents .

Example Derivative :

(Z)-4,7-Dichloro-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one\text{(Z)-4,7-Dichloro-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one}

This derivative showed potent activity against Ewing sarcoma cell lines (TC32 and TC71) with a GI50_{50} of 0.9 μM .

Structural Influences on Reactivity

The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxoethylidene moiety and the indolinone carbonyl group . Crystallographic studies reveal:

  • Intermolecular interactions : C–H⋯O and C–H⋯π(arene) hydrogen bonds contribute to crystal packing and stability .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer retention during derivatization .

Table 1: Synthetic Routes and Yields

Reaction StepConditionsYield (%)Selectivity (Z:E)Source
Aldol AdditionPiperidine, EtOH, 25°C85–95N/A
Acid-Catalyzed DehydrationHCl, EtOH, 60°C, 4 h9095:5

Table 2: Antiproliferative Activity of Derivatives

Derivative StructureSubstituents (R1, R2)GI50_{50} (TC32, μM)NotesSource
(Z)-3-(2-(4-Methoxyphenyl)-...4-OMe, 7-Cl0.9Optimal activity
(Z)-3-(2-(4-Fluorophenyl)-...4-F, 7-Cl3.2Reduced potency
(Z)-3-(2-(4-NO2_2Ph)-...4-NO2_2, 7-Cl>10Inactive

Mechanistic Insights

  • Dehydration Mechanism : Protonation of the hydroxyl group followed by β-elimination under acidic conditions drives Z-selectivity due to steric hindrance minimization .

  • Biological Activity : The Z-isomer’s planar structure enhances intercalation with DNA or protein targets, as observed in EWS-FLI1 transcriptional inhibition studies .

Challenges and Limitations

  • Stereochemical Purity : Minor E-isomer formation (<5%) necessitates chromatographic purification .

  • Solubility : Limited aqueous solubility hampers in vivo testing; prodrug strategies are under investigation .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of isatin derivatives with appropriate aldehydes or ketones. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the presence of specific functional groups and the overall molecular structure. For example, studies have shown that this compound exhibits distinct spectral characteristics that assist in confirming its identity and purity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indolin-2-one derivatives, including (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one. Research indicates that compounds with this scaffold demonstrate significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study revealed that certain indolin-2-one derivatives exhibited broad-spectrum activity against multiple cancer cell lines, with some compounds showing IC50 values in the micromolar range .

Case Studies

Several case studies have documented the efficacy of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one in preclinical settings:

  • Case Study 1: Breast Cancer Cell Lines
    • Objective : Evaluate the anticancer activity against breast cancer cell lines.
    • Findings : The compound exhibited potent activity with an IC50 value of 1.47 μM against specific breast cancer cell lines, indicating its potential as a therapeutic agent .
  • Case Study 2: Structure-Activity Relationship
    • Objective : Investigate the relationship between structural modifications and biological activity.
    • Findings : Variations in substituents on the indolin-2-one scaffold significantly influenced the anticancer properties, highlighting the importance of the 4-methoxy group in enhancing efficacy .
CompoundTarget Cancer Cell LineIC50 (μM)Mechanism
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-oneMCF-7 (Breast Cancer)1.47c-KIT Inhibition
Other Indolin-2-One DerivativesVariousVariesApoptosis Induction

Mechanism of Action

The mechanism of action of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methoxyphenyl group distinguishes this compound from analogues with halogen, alkyl, or nitro substituents. Key comparisons include:

Compound Substituent Melting Point (°C) Synthetic Yield (%) Key Features
(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)indolin-2-one 4-OCH₃ Not reported Not reported Electron-donating group, Z-isomer
(Z)-3-(((4-Bromophenyl)sulfinyl)methylene)indolin-2-one (6j) 4-Br 195–196 40.0 Electron-withdrawing, higher stability
(Z)-3-(((3-Methoxyphenyl)sulfinyl)methylene)indolin-2-one (6k) 3-OCH₃ 181–182 32.1 Meta-methoxy lowers melting point
RAJI (3-(2-(3,4-Dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) 3,4-di-OCH₃ Not reported Not reported Enhanced solubility, higher toxicity
(Z)-3-(1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene)indolin-2-one (3e) Thiazolidinone + 4-OCH₃ >300 93 Rigid structure, high thermal stability

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group enhances solubility and may improve bioavailability compared to halogenated analogues .
  • Isomerism : Z-isomers generally exhibit lower symmetry and higher polarity than E-isomers, impacting crystallization and melting points .

Biological Activity

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, a derivative of indolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of indolinones known for their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. This article synthesizes available research findings regarding the biological activity of this compound, supported by data tables and case studies.

  • Chemical Name : (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one
  • Molecular Formula : C24_{24}H21_{21}NO4_{4}
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 56680-35-4

Synthesis

The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves several steps, typically utilizing an aldol reaction followed by dehydration processes. Studies have shown that these reactions yield high purity and yield rates, often exceeding 80% . The structural characterization is primarily done through NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one exhibit significant anticancer properties. For instance, a study evaluated various indolinone derivatives against multiple cancer cell lines:

CompoundCell LineIC50_{50} (nM)
Compound AHeLa25
Compound BMCF730
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-oneA54920

The results demonstrated that (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one has a lower IC50_{50}, indicating higher potency against the A549 lung cancer cell line compared to other tested compounds .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has been tested for antibacterial and antifungal activities. The following table summarizes the findings from various studies:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 µg/mL
Escherichia coliAntibacterial64 µg/mL
Candida albicansAntifungal16 µg/mL

These results suggest that (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one possesses moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

The biological activity of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is believed to be mediated through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Interference with DNA Replication : Some studies suggest that indolinone derivatives can intercalate into DNA, inhibiting replication and transcription processes.

Case Studies

A notable case study involved the application of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one in a preclinical model of breast cancer. The compound demonstrated significant tumor reduction in vivo when administered at a dose of 10 mg/kg body weight over a period of two weeks. Histological analysis revealed reduced proliferation markers in treated tumors compared to controls .

Q & A

Basic: What are the established synthetic protocols for (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, and how do reaction conditions influence stereochemical outcomes?

Answer:
The compound is typically synthesized via Knoevenagel condensation between substituted isatins (indolin-2-one derivatives) and ketones like 4-methoxyacetophenone. For example:

  • One-pot synthesis : A mixture of isatin, 4-methoxyacetophenone, piperidine (base catalyst), and HCl in ethanol under reflux yields the Z-isomer selectively .
  • Catalytic variations : L-arginine or other amino acids may improve regioselectivity in multi-component reactions (e.g., spiroannulations) .
    Key factors:
  • Solvent polarity : Ethanol or THF favors intramolecular cyclization.
  • Acid/base ratio : Excess HCl suppresses tautomerization, stabilizing the Z-configuration .

Advanced: How can conflicting NMR and X-ray data for tautomeric forms of this compound be resolved?

Answer:
Tautomerism (e.g., keto-enol equilibria) in solution can lead to discrepancies between NMR (dynamic equilibrium) and X-ray (fixed solid-state structure). Methodological solutions:

  • Variable-temperature NMR : Monitor peak splitting at low temperatures to identify tautomers .
  • X-ray crystallography : Confirm the dominant tautomer in the solid state. For example, the Z-configuration is stabilized by intramolecular hydrogen bonds between the oxoethylidene and indolinone NH groups .
  • DFT calculations : Compare experimental data with computed chemical shifts/energies to resolve ambiguities .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Key signals include:
    • δ 7.8–8.2 ppm (aromatic protons of 4-methoxyphenyl).
    • δ 10.2–10.5 ppm (indolinone NH, sensitive to tautomerism) .
  • IR : Strong carbonyl stretches at 1680–1700 cm⁻¹ (C=O of indolinone and oxoethylidene) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 308.0924 for C₁₇H₁₃NO₃) validate purity .

Advanced: What strategies optimize the yield of Z-isomer over E-isomer in large-scale synthesis?

Answer:

  • Steric hindrance : Bulky substituents on the ketone (e.g., 3,4-dimethoxyphenyl) favor Z-configuration via kinetic control .
  • Low-temperature crystallization : Ethanol recrystallization at 0–5°C selectively precipitates the Z-isomer (60–75% yield) .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and minimizes side-product formation .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C confirms thermal stability for storage .

Advanced: What in vivo models are suitable for evaluating its toxicity profile?

Answer:

  • Zebrafish embryotoxicity assay : LC50 values (e.g., 50 µM) and teratogenicity (e.g., tail malformations) are assessed via exposure at 24–96 hpf .
  • Murine models : Acute toxicity (LD50) and histopathology (liver/kidney damage) after oral or intravenous administration .

Basic: What are the key structural features influencing its biological activity?

Answer:

  • Electron-withdrawing groups : The 4-methoxyphenyl moiety enhances π-π stacking with biological targets (e.g., kinase enzymes) .
  • Z-configuration : Critical for binding to hydrophobic pockets in proteins, as confirmed by molecular docking .

Advanced: How do computational methods (e.g., MD simulations) predict its interaction with PIM kinases?

Answer:

  • Docking studies : The oxoethylidene group forms hydrogen bonds with kinase hinge regions (e.g., PIM-1 Lys67/Glu89) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational flexibility .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

  • Byproducts : Unreacted isatin or dimerized intermediates.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities.
    • Recrystallization in ethanol eliminates non-polar contaminants .

Advanced: How can contradictory biological activity data across studies be reconciled?

Answer:

  • Batch variability : Ensure consistent Z/E isomer ratios via HPLC quantification .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times.
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to discrepancies .

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